molecular formula C12H13F2N3O B11738535 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11738535
M. Wt: 253.25 g/mol
InChI Key: FIFPLESCWKXTFH-UHFFFAOYSA-N
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Description

3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting difluoroacetoacetic acid with hydrazine derivatives under controlled conditions.

    Attachment of the Difluoromethyl Group: The difluoromethyl group is introduced through a difluoromethylation reaction, often using reagents like ClCF2H or difluorocarbene precursors.

    Linking to Phenol: The final step involves the formation of the aminomethyl linkage between the pyrazole ring and the phenol group. This is typically achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions, and large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation and nitration reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), and nitration using nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its specific aminomethyl linkage to the phenol group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to target enzymes, making it a potent inhibitor in various applications.

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

3-[[[1-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C12H13F2N3O/c13-12(14)17-5-4-10(16-17)8-15-7-9-2-1-3-11(18)6-9/h1-6,12,15,18H,7-8H2

InChI Key

FIFPLESCWKXTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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